molecular formula C20H19N3O4 B233884 1,2-Dibutyryl-sn-glycero-3-phosphoinositol CAS No. 148504-92-1

1,2-Dibutyryl-sn-glycero-3-phosphoinositol

Cat. No.: B233884
CAS No.: 148504-92-1
M. Wt: 474.4 g/mol
InChI Key: SFURGELIJOUFHC-NZDZZDABSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dibutyryl-sn-glycero-3-phosphoinositol involves the esterification of phosphatidylinositol with butyric acid. The reaction typically requires a catalyst, such as dicyclohexylcarbodiimide, to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is purified using chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Di-C4-PI undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of phosphatidylinositol 4,5-bisphosphate, each with different fatty acid chains .

Mechanism of Action

Di-C4-PI exerts its effects by interacting with specific proteins and enzymes within the cell. It serves as a substrate for phospholipase C, which hydrolyzes 1,2-Dibutyryl-sn-glycero-3-phosphoinositol to produce inositol trisphosphate and diacylglycerol. These products then activate protein kinase C and release calcium from intracellular stores, respectively . Additionally, this compound is involved in the activation of phosphoinositide 3-kinase, leading to the production of phosphatidylinositol 3,4,5-trisphosphate, which further propagates intracellular signaling pathways .

Comparison with Similar Compounds

Di-C4-PI is unique compared to other phosphatidylinositol derivatives due to its specific fatty acid composition. Similar compounds include:

    Phosphatidylinositol 4-phosphate: Lacks the additional phosphate group at the 5-position.

    Phosphatidylinositol 3,4,5-trisphosphate: Contains an additional phosphate group at the 3-position.

    Phosphatidylinositol 4,5-bisphosphate diC8: Contains octanoic acid instead of butyric acid.

Di-C4-PI’s unique structure allows it to interact differently with cellular proteins and enzymes, making it a valuable tool in research .

Properties

CAS No.

148504-92-1

Molecular Formula

C20H19N3O4

Molecular Weight

474.4 g/mol

IUPAC Name

[(2R)-2-butanoyloxy-3-[hydroxy-[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] butanoate

InChI

InChI=1S/C17H31O13P/c1-3-5-10(18)27-7-9(29-11(19)6-4-2)8-28-31(25,26)30-17-15(23)13(21)12(20)14(22)16(17)24/h9,12-17,20-24H,3-8H2,1-2H3,(H,25,26)/t9-,12?,13-,14+,15+,16+,17?/m1/s1

InChI Key

SFURGELIJOUFHC-NZDZZDABSA-N

SMILES

CCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCC

Isomeric SMILES

CCCC(=O)OC[C@H](COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCC

Canonical SMILES

CCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCC

Synonyms

1,2-dibutyryl-sn-glycero-3-phosphoinositol
di-C4-PI

Origin of Product

United States

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